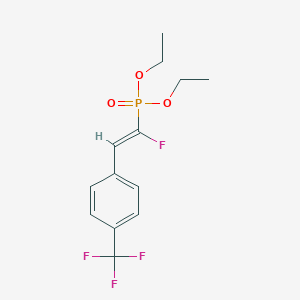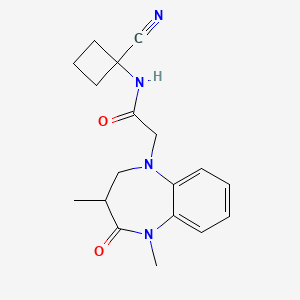
(+)-10,2-Camphorsultam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-10,2-Camphorsultam is a chiral auxiliary derived from camphor. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound is known for its high enantiomeric purity and stability, making it a valuable tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+)-10,2-Camphorsultam can be synthesized through several methods. One common route involves the reaction of camphor with sulfamide under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the sultam ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of camphor, followed by its reaction with sulfamide in the presence of a suitable catalyst. The product is then purified through crystallization or distillation to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(+)-10,2-Camphorsultam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sultam to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sultams, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(+)-10,2-Camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs, particularly those requiring high enantiomeric purity.
Industry: this compound is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (+)-10,2-Camphorsultam exerts its effects involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through its chiral center, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the reaction process.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-(-)-2,10-Camphorsultam: The enantiomer of (+)-10,2-Camphorsultam, used in similar applications but with opposite chirality.
(1R)-(+)-Camphor: The precursor to this compound, used in various synthetic applications.
(1R)-(+)-10-Camphorsulfonic Acid: Another derivative of camphor, used as a catalyst in organic synthesis.
Uniqueness
This compound is unique due to its high enantiomeric purity and stability, which make it an ideal chiral auxiliary for asymmetric synthesis. Its ability to induce chirality in a wide range of reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
108448-77-7; 1932472-17-7 |
|---|---|
Fórmula molecular |
C10H17NO2S |
Peso molecular |
215.31 |
Nombre IUPAC |
(1R,5S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m0/s1 |
Clave InChI |
DPJYJNYYDJOJNO-NRPADANISA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)
![2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2734946.png)
![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)
![1-[2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2734954.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol](/img/structure/B2734957.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B2734958.png)
![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)


![1-(azepan-1-yl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2734962.png)



